molecular formula C11H9ClFN3OS B14772124 2-Amino-N-(2-chloro-4-fluoro-6-methylphenyl)thiazole-5-carboxamide

2-Amino-N-(2-chloro-4-fluoro-6-methylphenyl)thiazole-5-carboxamide

Cat. No.: B14772124
M. Wt: 285.73 g/mol
InChI Key: QUWPETLTPZXCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(2-chloro-4-fluoro-6-methylphenyl)thiazole-5-carboxamide is a chemical compound with the molecular formula C11H10ClFN3OS It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-chloro-4-fluoro-6-methylphenyl)thiazole-5-carboxamide typically involves the reaction of 2-chloro-4-fluoro-6-methylaniline with thiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-chloro-4-fluoro-6-methylphenyl)thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

2-Amino-N-(2-chloro-4-fluoro-6-methylphenyl)thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: This compound is an intermediate in the synthesis of potential anticancer and antimicrobial agents.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-chloro-4-fluoro-6-methylphenyl)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and fluorine atoms on the aromatic ring of 2-Amino-N-(2-chloro-4-fluoro-6-methylphenyl)thiazole-5-carboxamide imparts unique electronic properties, enhancing its reactivity and potential bioactivity compared to similar compounds .

Properties

Molecular Formula

C11H9ClFN3OS

Molecular Weight

285.73 g/mol

IUPAC Name

2-amino-N-(2-chloro-4-fluoro-6-methylphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C11H9ClFN3OS/c1-5-2-6(13)3-7(12)9(5)16-10(17)8-4-15-11(14)18-8/h2-4H,1H3,(H2,14,15)(H,16,17)

InChI Key

QUWPETLTPZXCES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)N)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.